molecular formula C14H17N3O4S B6523050 N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105246-24-9

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B6523050
CAS No.: 1105246-24-9
M. Wt: 323.37 g/mol
InChI Key: GHXLXGNGDCCDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic ethanediamide (oxamide) derivative characterized by a cyclopropyl group at one terminal amide nitrogen and a 4-(1,1-dioxothiazolidin-2-yl)phenyl substituent at the other.

Hypothetical Molecular Formula: C₁₄H₁₅N₃O₄S (calculated based on analogs).
Key Features:

  • N-cyclopropyl: Introduces steric constraints and metabolic stability .
  • N'-[4-(1,1-dioxothiazolidin-2-yl)phenyl]: The 1,1-dioxo-1λ⁶,2-thiazolidine group enhances polarity and may influence hydrogen-bonding interactions .

Properties

IUPAC Name

N-cyclopropyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-13(15-10-2-3-10)14(19)16-11-4-6-12(7-5-11)17-8-1-9-22(17,20)21/h4-7,10H,1-3,8-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLXGNGDCCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions, followed by oxidation to introduce the sulfone group.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the thiazolidine intermediate.

    Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Final Coupling: The final step involves coupling the cyclopropyl and phenyl-thiazolidine intermediates using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and sulfone group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effect. The cyclopropyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with three structurally related ethanediamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (N- and N'-) Key Features/Notes References
Target: N-cyclopropyl-N'-[4-(1,1-dioxo-thiazolidin-2-yl)phenyl]ethanediamide C₁₄H₁₅N₃O₄S 345.35 (calc.) N-cyclopropyl; N'-thiazolidine-dione phenyl Hypothetical; combines steric and polar groups
: N-cyclopropyl-N'-{2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}ethanediamide C₁₇H₂₆N₄O₂ 318.42 N-cyclopropyl; N'-bis(dimethylamino)phenyl ethyl High nitrogen content; flexible side chain
: N'-[4-(1,1-dioxo-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide C₁₃H₁₇N₃O₅S 327.36 N-(2-hydroxyethyl); N'-thiazolidine-dione phenyl Commercial availability (Catalog: BF96404)
: N-[2-(benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide C₂₁H₂₃N₃O₃S 397.49 N-benzothiophene-hydroxypropyl; N'-dimethylaminophenyl Bulky aromatic substituent; chiral center

Functional Group Analysis

  • Cyclopropyl vs. Hydroxyethyl ( vs.
  • Thiazolidine-dione vs. Dimethylamino Phenyl (Target vs.

Hypothetical Physicochemical Properties

  • Solubility : The thiazolidine-dione group (target, ) may improve aqueous solubility compared to the hydrophobic benzothiophene in .
  • Stability : The cyclopropyl group (target, ) could enhance stability against enzymatic hydrolysis relative to the hydroxyethyl analog .

Research Implications and Gaps

While the provided evidence lacks direct biological or pharmacological data for the target compound, structural comparisons suggest:

Medicinal Chemistry : The thiazolidine-dione group is associated with sulfonamide drugs (e.g., diuretics), hinting at possible bioactivity .

Material Science : Rigid cyclopropyl and planar thiazole/thiophene groups () may influence crystallinity or optoelectronic properties .

Critical Gaps :

  • Experimental data (e.g., solubility, stability, bioactivity) for the target compound.
  • Direct synthetic protocols for N-cyclopropyl-N'-[4-(1,1-dioxo-thiazolidin-2-yl)phenyl]ethanediamide.

Biological Activity

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: 318.39 g/mol

This compound features a cyclopropyl group and a thiazolidine moiety, which are crucial for its biological activity.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties: It demonstrates significant antioxidant activity, which can mitigate oxidative stress in cellular environments.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Anticancer Activity: Preliminary data suggest that the compound may inhibit cancer cell growth in vitro. In one study, it demonstrated a dose-dependent reduction in viability of various cancer cell lines.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in animal models of inflammation.
  • Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from damage due to oxidative stress.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050
10030

These findings suggest a significant reduction in cell viability at higher concentrations, indicating potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, the administration of this compound resulted in a notable decrease in paw edema compared to the control group:

Time (hours)Paw Edema (mm) ControlPaw Edema (mm) Treated
000
153
385
6106

This reduction in paw edema suggests anti-inflammatory properties that warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.